6-(Methylthio)nicotinic acid

Overview

Description

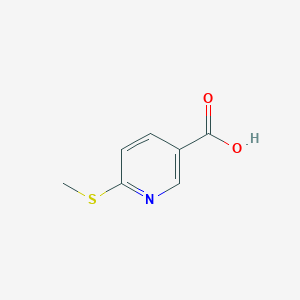

6-(Methylthio)nicotinic acid is an organic compound with the molecular formula C7H7NO2S It is a derivative of nicotinic acid, where a methylthio group is attached to the sixth position of the pyridine ring

Mechanism of Action

Target of Action

6-(Methylthio)nicotinic acid, similar to its analog nicotine, primarily targets mitochondria . Mitochondria are multifunctional and dynamic organelles deeply integrated into cellular physiology and metabolism . Disturbances in mitochondrial function are involved in several disorders such as neurodegeneration, cardiovascular diseases, metabolic diseases, and also in the aging process .

Mode of Action

It is thought to mimic the action of neurotransmitters . In cells, mitochondria are transported along cytoskeletal tracks by interaction with acetylated microtubules (MTs). Upon nicotine treatment, the co-localization of mitochondria with MTs decreased, indicative of the dissociation of mitochondria from MTs .

Biochemical Pathways

This compound likely affects the same biochemical pathways as nicotine. Nicotine has been reported to influence mitochondrial function both in vitro and in vivo . Observed effects of nicotine exposure on the mitochondrial respiratory chain, oxidative stress, calcium homeostasis, mitochondrial dynamics, biogenesis, and mitophagy are discussed .

Pharmacokinetics

85.6 ± 2.9 % for freebase forms) .

Result of Action

Nicotine, a similar compound, has been reported to influence mitochondrial function, affecting the mitochondrial respiratory chain, oxidative stress, calcium homeostasis, mitochondrial dynamics, biogenesis, and mitophagy .

Action Environment

It is known that the time course of nicotine exposure and its impact on the brain and other body organs highly varies if it is delivered through the use of tobacco products or nicotine replacement therapy such as transdermal patches or gum .

Biochemical Analysis

Biochemical Properties

It is known that nicotinic acid, the parent compound of 6-(Methylthio)nicotinic acid, plays a crucial role in various biochemical reactions . It serves as a precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for many redox reactions

Cellular Effects

The cellular effects of this compound are currently unknown. Given its structural similarity to nicotinic acid, it may influence cell function in a similar manner. Nicotinic acid has been shown to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Nicotinic acid, its parent compound, achieves its psychopharmacological effects by interacting with nicotinic acetylcholine receptors (nAChRs) in the brain It is possible that this compound may have similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Studies on nicotinic acid have shown that its effects can vary with different dosages . Similar studies could be conducted with this compound to determine its dosage effects.

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. Nicotinic acid is involved in several metabolic pathways, including the formation of NAD and NADP

Transport and Distribution

Nicotinic acid is distributed to different body tissues via the circulation

Subcellular Localization

The prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing . Similar methodologies could be applied to investigate the subcellular localization of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction is carried out at elevated temperatures, typically between 80°C to 100°C, to ensure complete esterification .

Industrial Production Methods: On an industrial scale, the production of 6-(Methylthio)nicotinic acid may involve the oxidation of 2-methyl-5-ethylpyridine, followed by further chemical modifications to introduce the methylthio group . This method ensures a high yield and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 6-(Methylthio)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methylthio group to a methyl group.

Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Methyl derivatives.

Substitution: Various substituted nicotinic acid derivatives.

Scientific Research Applications

6-(Methylthio)nicotinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Comparison with Similar Compounds

Nicotinic Acid: The parent compound, known for its role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+).

Methyl Nicotinate: A methyl ester of nicotinic acid, used in topical formulations for its vasodilatory effects.

6-Methylnicotinic Acid: A closely related compound with similar chemical properties.

Uniqueness: 6-(Methylthio)nicotinic acid is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Biological Activity

6-(Methylthio)nicotinic acid, a derivative of nicotinic acid, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by a methylthio group attached to the pyridine ring, which is pivotal in influencing its biochemical properties and interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring with a carboxylic acid functional group and a methylthio substituent. This unique structure allows it to interact with various biological targets, similar to other nicotinic compounds.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 74470-25-0 |

| Molecular Formula | C₇H₈N₂O₂S |

| Molecular Weight | 172.21 g/mol |

The mechanism of action of this compound is believed to parallel that of nicotine, primarily targeting mitochondrial functions. It may mimic neurotransmitter activity, particularly through interactions with nicotinic acetylcholine receptors (nAChRs).

Key Mechanisms:

- Mitochondrial Targeting : Similar to nicotine, this compound influences mitochondrial dynamics, oxidative stress, and calcium homeostasis.

- Cellular Signaling : It may modulate cell signaling pathways involved in metabolism and gene expression, although specific pathways remain under investigation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed mechanisms are yet to be elucidated.

- Anti-inflammatory Effects : The compound may influence inflammatory pathways, similar to other nicotinic derivatives .

- Neuroprotective Effects : There is emerging evidence indicating that it could protect neuronal cells from damage, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Neuroprotection in Animal Models : Research involving analogs of this compound has shown protective effects against neurodegeneration in models of Parkinson's and Alzheimer's diseases. These studies highlight the importance of nicotinic compounds in neuroprotection .

- Antioxidant Activity : A study demonstrated that compounds similar to this compound can enhance antioxidant enzyme activities (SOD, CAT, GPX), reducing oxidative stress markers in brain tissues .

- Clinical Trials : Limited clinical trials have assessed the safety and efficacy of wasabi extracts containing related compounds. Results indicated improvements in cognitive performance among participants consuming these extracts over extended periods .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, it is hypothesized that its absorption and distribution may be influenced by its structural similarity to known nicotinic compounds. Further studies are necessary to elucidate its pharmacokinetic parameters.

Properties

IUPAC Name |

6-methylsulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXVLEHIADFMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274396 | |

| Record name | 6-(Methylthio)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74470-25-0 | |

| Record name | 6-(Methylthio)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74470-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methylthio)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.